molecular formula C8H7N3O3 B2538686 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid CAS No. 957313-90-5

5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Cat. No.: B2538686
CAS No.: 957313-90-5
M. Wt: 193.162
InChI Key: UPYDIDCKWXFZJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings through cyclization reactions. One common method includes the use of hydrazine and hydroxylamine as starting materials, which undergo cyclization with appropriate carbonyl compounds under specific conditions . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as metal-free synthetic routes. These methods aim to reduce the use of expensive and toxic catalysts, making the process more environmentally friendly . For example, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is unique due to the combination of both pyrazole and isoxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (CAS RN: 957313-90-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and research findings.

  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 193.16 g/mol
  • Structure : The compound features an isoxazole ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Case Study Findings :

  • COX Inhibition : The compound demonstrated significant COX-2 selectivity with an index value of 8.22, indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Edema Model : In carrageenan-induced paw edema models in rats, the compound exhibited notable anti-inflammatory effects with minimal gastrointestinal toxicity .
CompoundCOX-2 IC50 (μM)Selectivity Index
This compound0.01344.56
Diclofenac54.65-

Analgesic Activity

The analgesic properties of this compound have been assessed in various animal models. Its efficacy was compared to standard analgesics such as celecoxib and indomethacin.

Key Results :

  • Pain Models : In models of acute pain, the compound showed a significant reduction in pain response, comparable to established analgesics .
  • In Vivo Studies : The compound's analgesic effect was confirmed through behavioral tests in rodents, indicating its potential for pain management .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against bacterial strains.

Research Insights :

  • Bacterial Inhibition : In vitro studies indicated that this compound exhibits activity against various Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead structure for developing new antibiotics .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-4-5(3-9-11)7-2-6(8(12)13)10-14-7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYDIDCKWXFZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957313-90-5
Record name 5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
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